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Abstract
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor

receptor (EGFR) tyrosine kinase.[1][2][3][4] With a quinazoline-based core, this small molecule

demonstrates high affinity for the ATP-binding site of the EGFR kinase domain, leading to the

suppression of downstream signaling pathways implicated in cell proliferation, survival, and

differentiation. This document provides a comprehensive technical overview of PD 174265,

including its chemical properties, mechanism of action, and biological activity, supported by

available quantitative data and a detailed representation of the targeted signaling pathway.

Chemical and Physical Properties
PD 174265, with the formal name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is

a synthetic compound characterized by the following properties:[1][2]
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Property Value Reference

CAS Number 216163-53-0 [1][2]

Molecular Formula C₁₇H₁₅BrN₄O [1][2]

Molecular Weight 371.23 g/mol [2]

Purity >98% [2]

Appearance Yellow solid [2]

Solubility Soluble in DMSO to 100 mM [2]

Mechanism of Action
PD 174265 functions as a selective, reversible, and ATP-competitive inhibitor of the EGFR

tyrosine kinase.[5] The binding of ligands, such as epidermal growth factor (EGF) or heregulin,

to the extracellular domain of EGFR induces receptor dimerization and subsequent

autophosphorylation of key tyrosine residues in the intracellular kinase domain. This

phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a

cascade of downstream signaling events.

PD 174265 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of

the EGFR tyrosine kinase. This prevents the transfer of a phosphate group from ATP to the

tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The

reversible nature of its binding allows for its use in comparative studies with irreversible EGFR

inhibitors.[1]

EGFR Signaling Pathway
The inhibition of EGFR by PD 174265 disrupts multiple critical downstream signaling pathways

that are central to cell growth and survival. The primary pathways affected include the Ras-Raf-

MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR

pathway, a key regulator of cell survival and apoptosis.
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EGFR Signaling Pathway and Inhibition by PD 174265

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15615081?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Quantitative Data
PD 174265 exhibits high potency against EGFR tyrosine kinase activity and effectively blocks

ligand-induced phosphorylation in cellular contexts.

Assay Type Target/Stimulus IC₅₀ Value Reference

Enzymatic Assay
EGFR Tyrosine

Kinase
0.45 nM [1][2]

Cell-based Assay
EGF-induced Tyrosine

Phosphorylation
39 nM [1]

Cell-based Assay

Heregulin-induced

Tyrosine

Phosphorylation

220 nM [1]

Experimental Protocols
While specific, detailed protocols for the determination of the IC₅₀ values for PD 174265 are not

publicly available, this section outlines generalized methodologies for the key experiments

cited.

In Vitro EGFR Tyrosine Kinase Inhibition Assay
(Generalized Protocol)
This type of assay is designed to measure the direct inhibitory effect of a compound on the

enzymatic activity of purified EGFR.

Objective: To determine the concentration of PD 174265 required to inhibit 50% of EGFR

kinase activity (IC₅₀).

Materials:

Purified recombinant human EGFR kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate
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Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

PD 174265

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

96-well filter plates

Scintillation counter

Procedure:

Prepare a serial dilution of PD 174265 in DMSO and then dilute in assay buffer.

In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the various

concentrations of PD 174265.

Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period

(e.g., 20-60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated radiolabeled ATP.

Measure the radioactivity of the captured phosphorylated substrate using a scintillation

counter.

Plot the percentage of inhibition against the logarithm of the PD 174265 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Generalized Workflow for In Vitro Kinase Inhibition Assay
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Cell-Based Ligand-Induced Phosphorylation Assay
(Generalized Protocol)
This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a

cellular environment in response to ligand stimulation.

Objective: To determine the concentration of PD 174265 required to inhibit 50% of EGF or

heregulin-induced EGFR phosphorylation in cells.

Materials:

A suitable cell line with endogenous or overexpressed EGFR (e.g., A431 human epidermoid

carcinoma cells).

Cell culture medium and serum.

PD 174265.

EGF or Heregulin.

Lysis buffer.

Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR.

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

Western blot or ELISA reagents.

Procedure:

Seed cells in a multi-well plate and grow to a desired confluency.

Starve the cells in serum-free medium to reduce basal EGFR activity.

Pre-incubate the cells with various concentrations of PD 174265 for a defined period.

Stimulate the cells with a fixed concentration of EGF or heregulin.
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Lyse the cells to extract proteins.

Determine the protein concentration of the lysates.

Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or

ELISA.

Quantify the band intensities or ELISA signals.

Normalize the phosphorylated EGFR signal to the total EGFR signal.

Plot the percentage of inhibition of phosphorylation against the logarithm of the PD 174265
concentration to determine the IC₅₀ value.

Kinase Selectivity, Pharmacokinetics, and In Vivo
Studies
While PD 174265 is described as a "selective" EGFR inhibitor, a comprehensive kinase

selectivity panel with quantitative data against a broad range of kinases is not readily available

in the public domain. Such data is crucial for a complete understanding of its off-target effects.

Similarly, detailed information regarding the pharmacokinetics (absorption, distribution,

metabolism, and excretion) and in vivo efficacy of PD 174265 in preclinical models has not

been extensively published.

Synthesis
A detailed, step-by-step synthesis protocol for PD 174265 is not publicly documented. The

synthesis would likely involve the construction of the 4-amino-6-acylaminoquinazoline core

followed by coupling with 3-bromoaniline.

Conclusion
PD 174265 is a well-characterized, potent, and reversible inhibitor of EGFR tyrosine kinase. Its

high in vitro and cell-based potency make it a valuable tool for researchers studying EGFR

signaling and for comparative analysis with other EGFR inhibitors. However, a more in-depth

understanding of its therapeutic potential would require the public availability of comprehensive
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kinase selectivity profiling, detailed pharmacokinetic data, and results from in vivo efficacy

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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